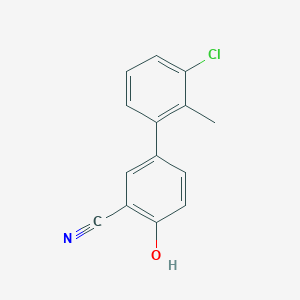
4-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95% (4-MCP-2-CN) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 114-117°C and a boiling point of 300°C. It is also known as 4-MCP-2-CN or 4-Chloro-3-methylphenyl-2-cyanophenol and is used in a variety of applications, ranging from organic synthesis to analytical chemistry. In particular, 4-MCP-2-CN is used in the synthesis of certain pharmaceuticals, pesticides, and other industrial compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
4-MCP-2-CN is widely used in scientific research for a variety of applications. It is used in the synthesis of certain pharmaceuticals, pesticides, and other industrial compounds. It is also used in the study of biochemical and physiological effects. For example, 4-MCP-2-CN has been used in the study of the effects of pesticides on the nervous system, as well as in the study of the effects of environmental toxins on the reproductive system. Additionally, 4-MCP-2-CN has been used in the study of the effects of environmental pollutants on the immune system.
作用機序
The mechanism of action of 4-MCP-2-CN is not yet fully understood. However, it is known to interact with certain proteins and enzymes in the body, leading to biochemical and physiological changes. For example, 4-MCP-2-CN has been shown to interact with certain enzymes involved in the metabolism of drugs, leading to altered drug metabolism. Additionally, 4-MCP-2-CN has been shown to interact with certain proteins involved in the regulation of gene expression, leading to altered gene expression.
Biochemical and Physiological Effects
4-MCP-2-CN has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to altered drug metabolism. Additionally, 4-MCP-2-CN has been shown to interact with certain proteins involved in the regulation of gene expression, leading to altered gene expression. Furthermore, 4-MCP-2-CN has been shown to interact with certain proteins involved in the regulation of cell growth and differentiation, leading to altered cell growth and differentiation.
実験室実験の利点と制限
4-MCP-2-CN is a useful compound for laboratory experiments due to its wide range of applications in scientific research. It is relatively easy to synthesize, and can be purified by recrystallization. Additionally, it is relatively stable and has a wide range of biochemical and physiological effects. However, it is important to note that 4-MCP-2-CN can be toxic if ingested, and should be handled with caution.
将来の方向性
There are a number of potential future directions for 4-MCP-2-CN. For example, further research could be conducted into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of pharmaceuticals, pesticides, and other industrial compounds. Furthermore, further research could be conducted into its potential toxicity, as well as its potential interactions with other compounds. Finally, further research could be conducted into its potential use as a therapeutic agent.
合成法
4-MCP-2-CN can be synthesized through a variety of methods. One method involves the reaction of 4-chloro-3-methylphenol and sodium cyanide in an aqueous solution at a temperature of approximately 80°C. This reaction results in the formation of 4-MCP-2-CN, which can then be purified by recrystallization. Another synthesis method involves the reaction of 4-chloro-3-methylphenol and sodium cyanide in an organic solvent, such as dichloromethane, at a temperature of approximately 80°C. This reaction also results in the formation of 4-MCP-2-CN, which can then be purified by recrystallization.
特性
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCRJYDAOSSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684812 |
Source


|
| Record name | 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenyl)-2-cyanophenol | |
CAS RN |
1261942-13-5 |
Source


|
| Record name | 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














